Arbekacin

描述

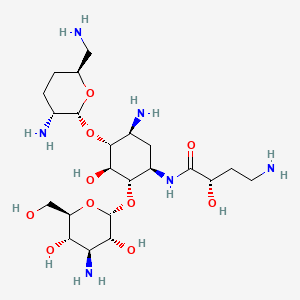

Arbekacin is a semisynthetic aminoglycoside antibiotic derived from kanamycin. It was originally synthesized from dibekacin in 1973 by Hamao Umezawa and collaborators. This compound is primarily used for the treatment of infections caused by multi-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). It has been registered and marketed in Japan since 1990 under the trade name Habekacin .

准备方法

阿贝卡星通过一种实用且可扩展的一锅法生产工艺从地贝卡星合成。该工艺涉及分离和分析不同 NH2 位点侧链衍生的杂质。通过 DFT 理论计算评估 NH2 的反应活性,以优化工艺条件。 发现溶剂极性是影响产物与杂质比率的重要因素 . 此外,阿贝卡星硫酸盐注射液采用包含阿贝卡星硫酸盐、抗氧化剂、等渗调节剂、pH 调节剂和脱氧注射用水等成分的方法制备 .

化学反应分析

阿贝卡星经历各种化学反应,包括氧化、还原和取代。这些反应中常用的试剂和条件包括氨基糖苷修饰酶、β-内酰胺类和其它抗生素。 这些反应形成的主要产物包括具有修饰侧链和改善抗菌活性的衍生物 .

科学研究应用

Treatment of MRSA Infections

Arbekacin has shown significant efficacy against MRSA infections. Clinical studies report an overall clinical efficacy ranging from 66.7% to 89.7% when used against MRSA . The minimum inhibitory concentration (MIC) values indicate that this compound is more potent than other aminoglycosides, with an MIC 90 against MRSA at 1 µg/mL , compared to 32 µg/mL for amikacin and 128 µg/mL for gentamicin .

| Study | Efficacy Rate (%) | MIC 90 (µg/mL) | Bacteria |

|---|---|---|---|

| Zapor et al. (2016) | 66.7 - 89.7 | 1 (MRSA) | MRSA |

| Nakamura et al. (2016) | - | - | MDR P. aeruginosa |

| Sader et al. (2016) | - | ≤ 4 | A. baumannii |

Synergistic Effects with Other Antibiotics

This compound demonstrates synergistic effects when combined with beta-lactams, enhancing its efficacy against MDR Gram-negative bacteria. For instance, studies have shown that the combination of this compound with aztreonam significantly increases the antibacterial activity against metallo-β-lactamase-producing Pseudomonas aeruginosa .

Use in Febrile Neutropenia

A retrospective study indicated that this compound is effective in treating pneumonia associated with febrile neutropenia in patients with hematologic malignancies. The study reported an efficacy rate of 68.2% when used as a single agent for pneumonia suspected to be caused by antimicrobial-resistant Gram-positive cocci .

Case Study 1: Efficacy in Severe Infections

In a multi-center clinical study involving patients with severe MRSA infections, this compound was administered at a dosage of 200 mg daily . The pharmacokinetic analysis revealed that patients with renal dysfunction exhibited altered drug clearance rates, necessitating careful monitoring .

Case Study 2: Combination Therapy

A study examining the effectiveness of this compound combined with meropenem against Pseudomonas aeruginosa showed that this combination was effective against 49 out of 50 isolates , indicating its potential as a treatment strategy for polymicrobial infections .

作用机制

阿贝卡星通过不可逆地结合细菌 30S 和 16S 核糖体亚基发挥作用,抑制蛋白质合成。具体而言,阿贝卡星结合 16S 亚基的四个核苷酸和蛋白质 S12 的一个氨基酸,干扰 16S 亚基中核苷酸 1400 周围的解码位点。这种受阻的相互作用导致 mRNA 被错误读取,导致错误的氨基酸插入蛋白质中。 这些充满错误的蛋白质无法正常发挥功能,甚至可能是有毒的 .

相似化合物的比较

阿贝卡星属于氨基糖苷类抗生素,其中包括卡那霉素、庆大霉素、妥布霉素和阿米卡星等其它化合物。与这些类似化合物相比,阿贝卡星独一无二,因为它能够抵抗耐甲氧西林金黄色葡萄球菌 (MRSA) 产生耐药性的发展。

生物活性

Arbekacin (ABK) is a semi-synthetic aminoglycoside antibiotic primarily used in Japan for treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA) and other resistant Gram-positive cocci. Its unique mechanism of action, combined with its stability against aminoglycoside-modifying enzymes, positions it as a critical option in the management of multidrug-resistant infections. This article delves into the biological activity of this compound, highlighting its efficacy, safety, and potential applications through various studies and findings.

This compound exerts its antibacterial effects by binding to the 30S and 50S ribosomal subunits, inhibiting protein synthesis in susceptible bacteria. This dual binding enhances its activity against strains that have developed resistance to other aminoglycosides. Notably, this compound is resistant to modification by many enzymes produced by resistant strains, which contributes to its clinical utility against MRSA and other difficult-to-treat pathogens .

Antibacterial Spectrum

This compound has demonstrated a broad spectrum of activity against various bacterial pathogens:

- Gram-positive Bacteria : Highly effective against MRSA and coagulase-negative Staphylococci.

- Gram-negative Bacteria : Active against Enterobacteriaceae and non-fermentative bacteria such as Pseudomonas aeruginosa and Acinetobacter baumannii .

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Against Various Bacteria

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Methicillin-resistant Staphylococcus aureus | ≤ 4 |

| Pseudomonas aeruginosa | 4 - 128 |

| Acinetobacter baumannii | ≤ 4 |

| High-level gentamicin-resistant Enterococci | ≤ 16 |

Case Studies

-

Pneumonia in Febrile Neutropenia Patients :

A study involving 22 episodes of pneumonia in patients with febrile neutropenia showed that this compound was effective in 68.2% of cases. Notably, it was successful in treating eight out of nine patients who previously failed other anti-MRSA therapies . -

High-risk Infections in Hematological Malignancies :

In a phase 4 clinical study involving patients with hematological malignancies, this compound was administered at doses ranging from 100 to 400 mg every 24–48 hours. The treatment led to an effective response in 80% of cases, with mild and reversible renal toxicity observed in some patients . -

Inhalation Therapy for Pneumonia :

Research on inhaled this compound indicated promising results for treating pneumonia caused by multidrug-resistant organisms, showcasing good pulmonary drug delivery and therapeutic potential .

Safety Profile

While this compound is generally well-tolerated, it is associated with some adverse effects:

- Nephrotoxicity : Observed in approximately 11% of cases but typically mild and reversible.

- Hepatotoxicity : Increased transaminase levels were noted in some patients .

Table 2: Adverse Events Associated with this compound Treatment

| Adverse Event | Incidence (%) |

|---|---|

| Acute Kidney Injury | 13.6 |

| Increased Transaminase Levels | 9.1 |

Combination Therapy

Recent studies have explored the synergistic effects of this compound when used in combination with other antibiotics. For instance, a combination with sitafloxacin demonstrated enhanced efficacy against Mycobacterium abscessus strains, suggesting that such regimens could be beneficial for treating infections characterized by high levels of antimicrobial resistance .

常见问题

Basic Research Questions

Q. What experimental design considerations are critical for evaluating Arbekacin's pharmacokinetics (PK) in preclinical and clinical studies?

Methodological Answer:

- Sample Collection: Use bronchial microsampling or bronchoalveolar lavage (BAL) to measure epithelial lining fluid (ELF) concentrations alongside serum sampling .

- Dosing Protocol: Administer a single intravenous dose (e.g., 200 mg over 1 hour) to healthy adults or target populations, with serial sampling over 6–24 hours post-dose to capture AUC and half-life .

- Analytical Methods: Employ validated high-performance liquid chromatography (HPLC) or mass spectrometry to quantify this compound in biological matrices.

- Statistical Analysis: Calculate mean AUC∞ values for plasma and ELF to assess tissue penetration. For example, a study reported plasma AUC∞ = 51.2 ± 6.9 µg·h/mL vs. ELF AUC∞ = 34.6 ± 15.2 µg·h/mL .

Q. How can researchers design in vitro experiments to assess this compound's efficacy against methicillin-resistant Staphylococcus aureus (MRSA)?

Methodological Answer:

- Bacterial Strains: Include clinically isolated MRSA strains with varying susceptibility profiles (e.g., MIC ranges: 0.5–4 µg/mL) .

- Culture Conditions: Use Mueller-Hinton broth with calcium and magnesium adjustments to mimic physiological conditions.

- Dosing Regimen: Test static (fixed concentration) vs. dynamic (time-varying) exposure models to simulate human PK profiles.

- Endpoint Metrics: Measure minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and time-kill kinetics over 24 hours.

Advanced Research Questions

Q. What methodological approaches are used to model this compound's pharmacokinetic/pharmacodynamic (PK/PD) relationships for dose optimization?

Methodological Answer:

- PK/PD Modeling: Apply non-linear mixed-effects modeling (e.g., using NONMEM or Monolix) to correlate AUC/MIC ratios with bacterial kill curves .

- Monte Carlo Simulations: Simulate 10,000 virtual patients to determine the probability of target attainment (PTA) for AUC/MIC > 125, a common PD index for aminoglycosides .

- Clinical Validation: Validate models using phase II trial data, adjusting for covariates like renal function or critical illness.

Q. How can researchers investigate the molecular mechanisms of this compound resistance in Gram-negative pathogens?

Methodological Answer:

- Genomic Sequencing: Perform whole-genome sequencing of resistant isolates to identify mutations in 16S rRNA or aminoglycoside-modifying enzymes (e.g., armA methyltransferase) .

- Phenotypic Assays: Use checkerboard synergy assays to evaluate resistance reversal with β-lactam/β-lactamase inhibitor combinations.

- Structural Biology: Conduct molecular docking studies to assess this compound’s binding affinity to mutated ribosomal targets.

Q. What strategies address contradictory clinical data on this compound's efficacy in ventilator-associated pneumonia (VAP)?

Methodological Answer:

- Systematic Review: Follow PRISMA guidelines to aggregate data from randomized controlled trials (RCTs), excluding studies with high risk of bias (e.g., small sample sizes, lack of blinding) .

- Meta-Analysis: Pool clinical cure rates and mortality data using random-effects models, stratifying by dose (e.g., 200 mg vs. 400 mg daily) and pathogen susceptibility .

- Sensitivity Analysis: Adjust for confounding variables like renal dose adjustments or co-administered antibiotics.

Q. How can advanced analytical techniques improve this compound quantification in complex biological matrices?

Methodological Answer:

- LC-MS/MS Optimization: Use deuterated internal standards (e.g., this compound-d5) to enhance precision in serum, urine, and ELF measurements .

- Microsampling: Validate volumetric absorptive microsampling (VAMS) for point-of-care PK studies, reducing sample volume requirements.

- Data Reprodubility: Share full chromatographic conditions and validation parameters (e.g., linearity: 0.1–50 µg/mL, R² > 0.99) in supplementary materials .

Guidance for Researchers

- Literature Gaps: Prioritize studies comparing this compound with newer anti-MRSA agents (e.g., ceftaroline) using FINER criteria (Feasible, Novel, Ethical, Relevant) .

- Reproducibility: Adhere to Beilstein Journal guidelines for experimental detail, including raw data deposition in public repositories .

属性

IUPAC Name |

(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44N6O10/c23-4-3-12(30)20(34)28-11-5-10(26)18(37-21-9(25)2-1-8(6-24)35-21)17(33)19(11)38-22-16(32)14(27)15(31)13(7-29)36-22/h8-19,21-22,29-33H,1-7,23-27H2,(H,28,34)/t8-,9+,10-,11+,12-,13+,14-,15+,16+,17-,18+,19-,21+,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKKYBZZTJQGVCD-XTCKQBCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)NC(=O)C(CCN)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](O[C@@H]1CN)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)NC(=O)[C@H](CCN)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44N6O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8048319 | |

| Record name | Arbekacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Arbekacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015642 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4.10e+01 g/L | |

| Record name | Arbekacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015642 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Arbekacin irreversibly binds bacterial 30S and 16S ribosomal subunits inhibiting protein synthesis. Arbekacin binds to 4 nucleotides of the 16S subunit and 1 amino acid of protein S12 to interfere with the decoding site around nucleotide 1400 in the 16S subunit. Interference with the decoding site interferes with its interaction with the wobble base of tRNA. This hindered interaction causes mRNA to be misread and the incorrect amino acids are inserted into protein. These error filled proteins are not able to function or may even be toxic. | |

| Record name | Arbekacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06696 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

51025-85-5 | |

| Record name | Arbekacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51025-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arbekacin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051025855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arbekacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06696 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Arbekacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARBEKACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7V6SLI20L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Arbekacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015642 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

178 °C | |

| Record name | Arbekacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06696 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Arbekacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015642 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。